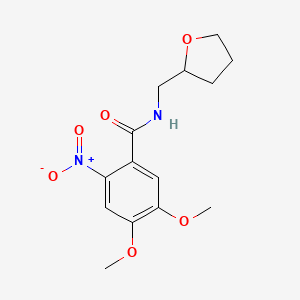![molecular formula C15H22ClNO B5101335 N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate, commonly known as deschloroketamine (DCK), is a dissociative anesthetic drug that is structurally similar to ketamine. DCK has gained popularity in recent years due to its unique pharmacological properties and potential applications in scientific research.
Mécanisme D'action
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate acts as an NMDA receptor antagonist, similar to ketamine. It also affects serotonin and dopamine receptors, leading to altered neurotransmitter activity in the brain. This mechanism of action is thought to underlie its antidepressant and analgesic effects.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and dissociation. It has also been reported to produce hallucinations and altered perceptions in some users.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has several advantages for use in laboratory experiments, including its unique pharmacological profile and potential therapeutic applications. However, it also has limitations, including potential toxicity and the need for further research to fully understand its effects.
Orientations Futures
There are several potential future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate, including its use in combination with other drugs for enhanced therapeutic effects, its potential as a treatment for addiction, and further investigation into its mechanism of action. Additionally, more research is needed to fully understand the risks and benefits of N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate use and to develop safe and effective therapeutic applications.
Méthodes De Synthèse
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate can be synthesized through a variety of methods, including reductive amination and the Leuckart-Wallach reaction. The most common method involves the reaction of 3-chlorophenylacetone with cyclohexylamine, followed by methylation with iodomethane and precipitation with oxalic acid.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been used in a variety of scientific research studies, particularly in the fields of neuroscience and pharmacology. It has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-18-15-8-3-2-7-14(15)17-10-9-12-5-4-6-13(16)11-12/h4-6,11,14-15,17H,2-3,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKFMIKMRRQBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)
![2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5101276.png)

![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)


![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
![2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)
![5-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5101346.png)